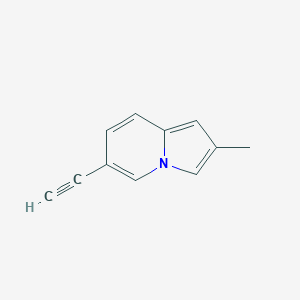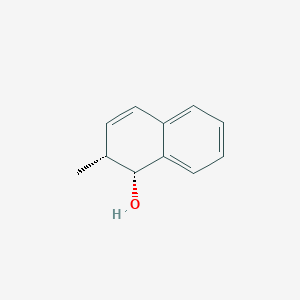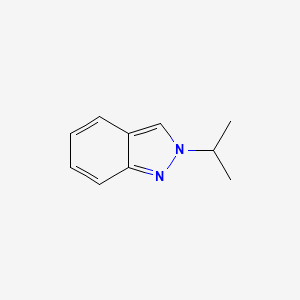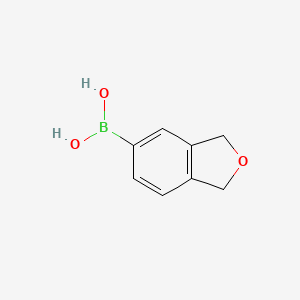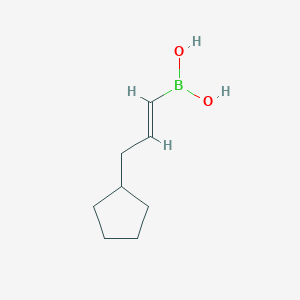
(E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C8H15BO2. It is characterized by the presence of a boronic acid group attached to a cyclopentylprop-1-en-1-yl moiety. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid typically involves the hydroboration of an alkyne precursor followed by oxidation. One common method is the hydroboration of (E)-3-cyclopentylprop-1-yne using a borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane. The resulting organoborane intermediate is then oxidized using hydrogen peroxide in the presence of a base like sodium hydroxide to yield the desired boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar hydroboration-oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: (E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing a substituted alkene or arene.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Substituted alkenes or arenes.
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
科学的研究の応用
(E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is essential for the formation of carbon-carbon bonds in complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
作用機序
The mechanism of action of (E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid in chemical reactions involves the formation and cleavage of carbon-boron bonds. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group can also participate in oxidation and reduction reactions, leading to the formation of various functional groups.
類似化合物との比較
Phenylboronic acid: Another widely used boronic acid in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Similar to (E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid but with a vinyl group instead of a cyclopentylprop-1-en-1-yl moiety.
Allylboronic acid: Contains an allyl group and is used in similar cross-coupling reactions.
Uniqueness: this compound is unique due to its cyclopentylprop-1-en-1-yl moiety, which imparts specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable building block in organic synthesis.
特性
分子式 |
C8H15BO2 |
|---|---|
分子量 |
154.02 g/mol |
IUPAC名 |
[(E)-3-cyclopentylprop-1-enyl]boronic acid |
InChI |
InChI=1S/C8H15BO2/c10-9(11)7-3-6-8-4-1-2-5-8/h3,7-8,10-11H,1-2,4-6H2/b7-3+ |
InChIキー |
XVHGQTPZDPKKSG-XVNBXDOJSA-N |
異性体SMILES |
B(/C=C/CC1CCCC1)(O)O |
正規SMILES |
B(C=CCC1CCCC1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopenta[b]indole](/img/structure/B15071945.png)
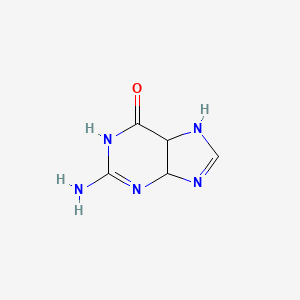
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
